3-(2-Ethyloxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyloxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common synthetic route starts with the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce oxazoline derivatives .
Scientific Research Applications
3-(2-Ethyloxazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethyloxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to various receptors, enzymes, or proteins, modulating their activity. For example, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile, which means it can activate these receptors and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
3-(2-Ethyloxazol-4-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a triple-acting PPAR agonist sets it apart from other oxazole derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7-9-6(5-12-7)3-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
VOXMQGHRORXFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.